Molecular Weight and Formula Differentiation vs. Non-Methylated Analog
Target compound (195.14 g/mol, C6H5N5O3) compared to 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (181.11 g/mol, C5H3N5O3) shows a calculated logP difference of approximately +0.5 to +0.8 (estimated using ChemAxon). This increase in molecular weight and hydrophobicity from N-methylation reduces rotational degrees of freedom while enhancing passive membrane permeability potential .
| Evidence Dimension | Molecular weight and computed logP (estimated) |
|---|---|
| Target Compound Data | MW 195.14 g/mol, C6H5N5O3, estimated logP ~ +1.0 (ChemAxon estimate) |
| Comparator Or Baseline | 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1540623-77-5): MW 181.11 g/mol, C5H3N5O3, estimated logP ~ +0.3 |
| Quantified Difference | Delta MW = +14.03 g/mol (methyl group); estimated Delta logP = +0.5 to +0.8 units |
| Conditions | Computed molecular properties; experimental validation not available in the public domain. |
Why This Matters
The N-methyl group in the target compound provides a distinct lipophilic handle that can enhance blood-brain barrier penetration or alter metabolite profiles compared to the des-methyl analog, which is a critical decision point for CNS drug discovery programs.
